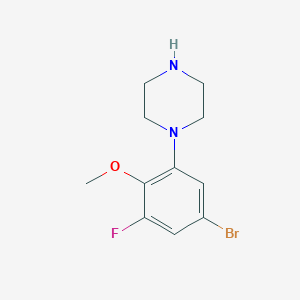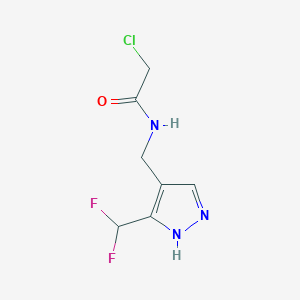![molecular formula C14H12O3S B13539923 4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoicacid](/img/structure/B13539923.png)
4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a sulfanyl group linked to a hydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxythiophenol and 4-formylbenzoic acid.
Formation of Intermediate: The 2-hydroxythiophenol reacts with 4-formylbenzoic acid under basic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the final product, 4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Ethers, esters.
Applications De Recherche Scientifique
4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoic acid exerts its effects involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to the presence of the hydroxyphenyl group, which can donate electrons to neutralize free radicals. Additionally, the sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-{[(2-Hydroxyphenyl)thio]methyl}benzoic acid: Similar structure but with a thioether linkage.
4-{[(2-Hydroxyphenyl)selanyl]methyl}benzoic acid: Contains a selenium atom instead of sulfur.
4-{[(2-Hydroxyphenyl)amino]methyl}benzoic acid: Features an amino group instead of a sulfanyl group.
Uniqueness
4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Propriétés
Formule moléculaire |
C14H12O3S |
|---|---|
Poids moléculaire |
260.31 g/mol |
Nom IUPAC |
4-[(2-hydroxyphenyl)sulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C14H12O3S/c15-12-3-1-2-4-13(12)18-9-10-5-7-11(8-6-10)14(16)17/h1-8,15H,9H2,(H,16,17) |
Clé InChI |
MQWMQIPSRHKJDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)O)SCC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



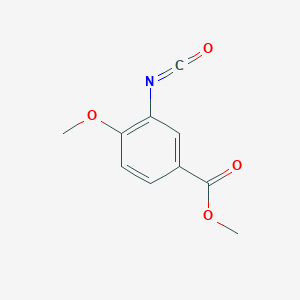
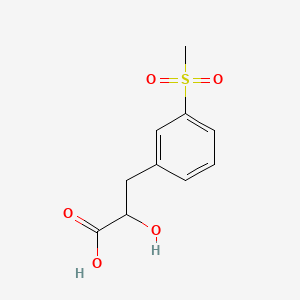
![[2-(Cyclohex-1-en-1-yl)ethyl][(6-methoxy-1,3-benzothiazol-2-yl)methyl]amine hydrochloride](/img/structure/B13539863.png)
![3-{1-Azabicyclo[1.1.0]butan-3-yl}-1-(diphenylmethyl)azetidin-3-ol](/img/structure/B13539864.png)
![Lithium(1+) 3-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate](/img/structure/B13539870.png)
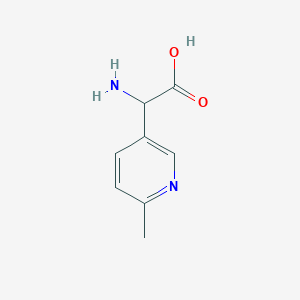
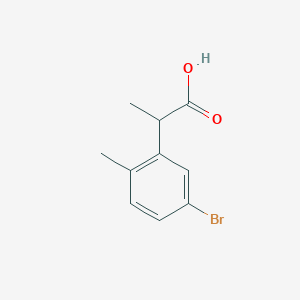
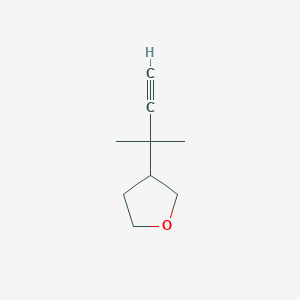
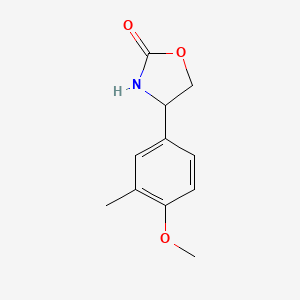

![(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13539910.png)
